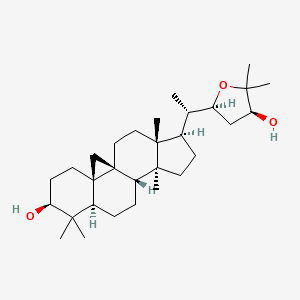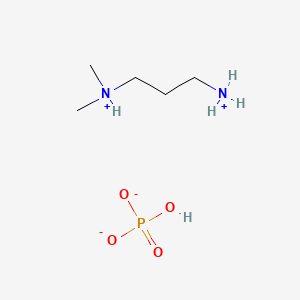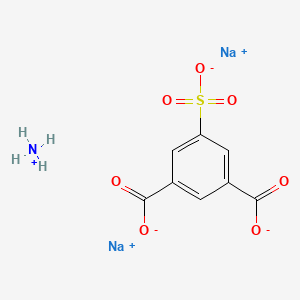
4,4'-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is an organic compound with the molecular formula C16H10Cl4O6 It is a derivative of benzoic acid, characterized by the presence of two 3,5-dichlorobenzoic acid moieties connected via an ethylene glycol linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid typically involves the reaction of 3,5-dichlorobenzoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dibenzoic acid: Similar structure but lacks the chlorine atoms.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different functional groups and applications.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different ester linkages and uses.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethylene glycol linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with different molecular targets.
Eigenschaften
CAS-Nummer |
69489-72-1 |
|---|---|
Molekularformel |
C16H10Cl4O6 |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
4-[2-(4-carboxy-2,6-dichlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H10Cl4O6/c17-9-3-7(15(21)22)4-10(18)13(9)25-1-2-26-14-11(19)5-8(16(23)24)6-12(14)20/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChI-Schlüssel |
NDWFEBIZSZASBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


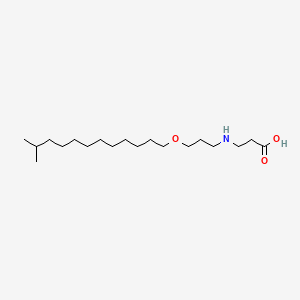
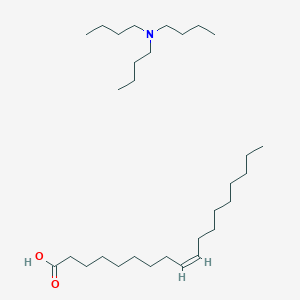

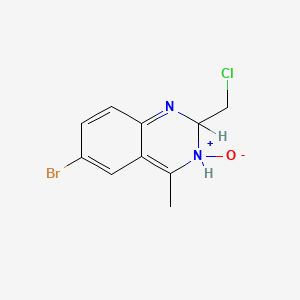
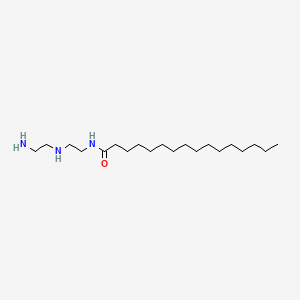
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)
